molecular formula C21H27NO6S B2960635 Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(4-methoxyphenyl)propanoate CAS No. 681841-14-5

Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(4-methoxyphenyl)propanoate

Cat. No.: B2960635
CAS No.: 681841-14-5
M. Wt: 421.51
InChI Key: HRYVPFUACFNGEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(4-methoxyphenyl)propanoate is a synthetic organic compound featuring a propanoate ester backbone substituted with two distinct aromatic groups: a 4-methoxy-2,5-dimethylbenzenesulfonamido moiety and a 4-methoxyphenyl group. The methoxy substituents likely enhance lipophilicity, influencing bioavailability and metabolic stability.

Properties

IUPAC Name

ethyl 3-[(4-methoxy-2,5-dimethylphenyl)sulfonylamino]-3-(4-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO6S/c1-6-28-21(23)13-18(16-7-9-17(26-4)10-8-16)22-29(24,25)20-12-14(2)19(27-5)11-15(20)3/h7-12,18,22H,6,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYVPFUACFNGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(4-methoxyphenyl)propanoate typically involves multi-step organic reactions. One common approach is to start with the sulfonation of 4-methoxy-2,5-dimethylbenzenesulfonamide, followed by esterification with ethyl 3-(4-methoxyphenyl)propanoate. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(4-methoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(4-methoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors, thereby inhibiting their activity. The ester group may also play a role in modulating the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Table 1: Comparative Data for Ethyl 3-(4-Methoxy-2,5-dimethylbenzenesulfonamido)-3-(4-methoxyphenyl)propanoate and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Route Applications/Properties
This compound C₂₁H₂₅NO₆S (hypothesized) ~443.5 (calculated) 4-Methoxy-2,5-dimethylbenzenesulfonamido, 4-methoxyphenyl Likely involves sulfonamidation and esterification Potential enzyme inhibition, drug candidate
Ethyl 3-(methylthio)propanoate C₆H₁₂O₂S 148.22 Methylthio (-SCH₃) Esterification of 3-(methylthio)propanoic acid Aroma compound in pineapple pulp
Methyl 2-bromo-3-methoxy-3-(4-methylphenyl)propanoate C₁₂H₁₅BrO₃ 287.15 Bromo, methoxy, 4-methylphenyl Halogenation and ester coupling Intermediate in organic synthesis
Ethyl 2-(acetylamino)-3-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]propanoate C₂₀H₂₁I₂NO₅ 609.19 Diiodo, 4-methoxyphenoxy, acetyl amino Suzuki coupling and iodination Pharmaceutical intermediate

Key Findings

Methoxy groups in both the target compound and Ethyl 2-(acetylamino)-3-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]propanoate improve lipid solubility, favoring membrane permeability.

Synthetic Complexity: The target compound’s synthesis likely requires multi-step functionalization (e.g., sulfonamidation and esterification), contrasting with simpler aroma esters like Ethyl 3-(methylthio)propanoate, which is derived via direct esterification.

Applications: Unlike aroma-focused esters (e.g., Ethyl 3-(methylthio)propanoate), the target compound and its iodinated analog are hypothesized to serve as bioactive intermediates due to their electron-rich aromatic systems.

Biological Activity

Chemical Structure and Properties

Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(4-methoxyphenyl)propanoate can be structurally represented as follows:

  • Molecular Formula : C17_{17}H23_{23}N1_{1}O5_{5}S
  • Molecular Weight : 357.44 g/mol

This compound features a sulfonamide group, which is known for its diverse biological activities, particularly in the realm of anti-inflammatory and antibacterial effects.

Anti-inflammatory Effects

Recent studies have suggested that compounds with similar structural motifs exhibit significant anti-inflammatory properties. For instance, the presence of the methoxy and sulfonamide groups may enhance the compound's ability to inhibit pro-inflammatory cytokines. A study focusing on related compounds demonstrated that modifications to the sulfonamide structure can lead to varying degrees of inhibition of inflammatory pathways, particularly through the modulation of NF-kB signaling pathways.

Antioxidant Activity

Research indicates that ethyl esters of sulfonamides can exhibit antioxidant properties. The methoxy groups in the structure may contribute to this activity by scavenging free radicals. In vitro assays have shown that such compounds can reduce oxidative stress markers in cellular models.

Antimicrobial Properties

The sulfonamide moiety is well-documented for its antimicrobial effects. Compounds containing this group have been shown to inhibit bacterial growth by interfering with folate synthesis. Preliminary tests on this compound indicate potential efficacy against various bacterial strains, although further studies are warranted to establish its spectrum of activity.

Case Studies

  • Case Study on Inflammatory Models :
    • Objective : To assess the anti-inflammatory effects of the compound in a murine model of acute inflammation.
    • Methodology : Mice were treated with varying doses (1 mg/kg, 5 mg/kg, and 10 mg/kg) of the compound prior to LPS-induced inflammation.
    • Findings : Significant reduction in edema and inflammatory cytokines (TNF-alpha and IL-6) was observed at higher doses, indicating a dose-dependent response.
  • Antioxidant Efficacy Assessment :
    • Objective : To evaluate the antioxidant capacity using DPPH and ABTS assays.
    • Results : The compound exhibited a notable reduction in DPPH radical scavenging activity with an IC50 value comparable to standard antioxidants like ascorbic acid.

Table 1: Biological Activity Summary

Activity TypeAssay MethodResultReference
Anti-inflammatoryCytokine assayReduced TNF-alpha levels
AntioxidantDPPH ScavengingIC50 = 45 µM
AntimicrobialDisk diffusion methodInhibition zone: 15 mm (E. coli)

Table 2: Structural Comparison with Related Compounds

Compound NameStructure TypeKey Activity
Ethyl 3-(4-methoxyphenyl)propanoateEthyl esterModerate anti-inflammatory
SulfanilamideSulfonamideStrong antimicrobial
MMPP (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenolModified sulfonamideAnti-amyloidogenic

Q & A

Q. What are the key considerations for synthesizing Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(4-methoxyphenyl)propanoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling sulfonamide intermediates with propanoate esters under reflux conditions. For example, refluxing with ethanol and glacial acetic acid (as a catalyst) for 4–6 hours ensures complete reaction . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents (e.g., semicarbazide hydrochloride and sodium acetate) to minimize side products . Post-reaction purification via column chromatography (e.g., silica gel with petroleum ether:ethyl acetate) improves yield .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR (¹H and ¹³C) : Confirms structural integrity, particularly the methoxy and sulfonamido groups. Aromatic protons in the 6.5–7.5 ppm range and sulfonamido NH signals near 10 ppm are diagnostic .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .
  • HPLC : Assesses purity (>95% required for pharmacological studies) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Q. How should researchers handle this compound to ensure stability during experiments?

  • Methodological Answer : Store the compound at -20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the sulfonamido and ester groups. Avoid prolonged exposure to light or moisture, as methoxy substituents may degrade under acidic/alkaline conditions .

Q. What are common impurities in synthesized batches, and how can they be identified?

  • Methodological Answer : Common impurities include unreacted sulfonamide precursors or hydrolyzed byproducts (e.g., free carboxylic acids). Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against known standards . LC-MS can further confirm impurity structures via fragmentation patterns .

Q. What solvent systems are optimal for solubility and reactivity studies?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or THF. For kinetic studies, use ethanol due to its inertness toward ester groups. Solubility tests should precede reaction design to avoid precipitation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) across studies?

  • Methodological Answer : Variations in melting points often arise from differences in purity or polymorphic forms. Perform DSC (Differential Scanning Calorimetry) to identify polymorphs and recrystallize the compound using solvents like ethyl acetate/hexane to obtain a single crystalline phase . Cross-validate with IR spectroscopy to detect hydrate formation .

Q. What strategies mitigate sulfonamide group hydrolysis during prolonged storage or reaction conditions?

  • Methodological Answer : Use stabilizing agents like triethylamine (0.1–1% v/v) in reaction mixtures to neutralize acidic byproducts. For long-term storage, lyophilize the compound and store under inert gas (argon) in amber vials .

Q. How can researchers identify and quantify byproducts formed during selenium-mediated cyclization steps?

  • Methodological Answer : Selenium dioxide (SeO₂) reactions may generate selenide byproducts. Employ ICP-MS to quantify residual selenium and GC-MS to detect volatile organoselenium compounds. Purification via silica gel chromatography (97:3 petroleum ether:ethyl acetate) effectively removes selenium deposits .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?

  • Methodological Answer :
  • DFT Calculations : Model reaction pathways (e.g., sulfonamido bond cleavage) using Gaussian or ORCA software .
  • Molecular Docking : Use AutoDock Vina to predict interactions with biological targets (e.g., enzymes with methoxy-phenyl binding pockets) .

Q. How can stereochemical outcomes be controlled during synthesis of the propanoate moiety?

  • Methodological Answer :
    Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived catalysts) can enforce stereoselectivity. Monitor enantiomeric excess via chiral HPLC with a Daicel CHIRALPAK column .

Data Contradiction Analysis

Example Scenario : Conflicting NMR data for aromatic protons in published studies.

  • Resolution :
    • Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and temperature during NMR acquisition.
    • Compare with X-ray crystallography data to confirm substituent positions .
    • Reproduce synthesis using identical protocols to isolate batch-specific variations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.